molecular formula C7H18I2S2 B14594627 Sulfonium, trimethylenebis(dimethyl-, diiodide CAS No. 59795-19-6

Sulfonium, trimethylenebis(dimethyl-, diiodide

Cat. No.: B14594627
CAS No.: 59795-19-6
M. Wt: 420.2 g/mol
InChI Key: IIQCPMDBDBCCKM-UHFFFAOYSA-L
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Description

Sulfonium, trimethylenebis(dimethyl-, diiodide) is an organosulfur compound characterized by the presence of a sulfonium ion. Sulfonium ions are positively charged ions featuring three organic substituents attached to sulfur. These compounds are typically colorless solids that are soluble in organic solvents . This compound) is known for its unique chemical properties and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Sulfonium compounds are usually synthesized by the reaction of thioethers with alkyl halides. For example, the reaction of dimethyl sulfide with iodomethane yields trimethylsulfonium iodide. The reaction proceeds by a nucleophilic substitution mechanism (S_N2), where iodide is the leaving group . The synthesis of sulfonium, trimethylenebis(dimethyl-, diiodide) follows a similar pathway, involving the reaction of a thioether with an alkyl halide under controlled conditions.

Industrial Production Methods

In industrial settings, sulfonium compounds are produced using large-scale alkylation processes. These processes involve the reaction of dialkylsulfides with alkyl halides or alkyl esters in the presence of a solvent. The reaction mixture is stirred and heated under nitrogen protection to ensure the completion of the reaction. The resultant product is then purified through biphasic extraction or recrystallization .

Chemical Reactions Analysis

Types of Reactions

Sulfonium, trimethylenebis(dimethyl-, diiodide) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong bases for deprotonation, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thioethers, and various substituted sulfonium salts. These products have significant applications in organic synthesis and industrial processes .

Mechanism of Action

The mechanism of action of sulfonium, trimethylenebis(dimethyl-, diiodide) involves its ability to act as an electrophile in nucleophilic substitution reactions. The sulfonium ion can be deprotonated to form a sulfur ylide, which then participates in various chemical transformations. The molecular targets and pathways involved include carbonyl compounds, which react with the ylide to form epoxides or other cyclic structures .

Comparison with Similar Compounds

Sulfonium, trimethylenebis(dimethyl-, diiodide) can be compared with other sulfonium compounds such as:

The uniqueness of this compound) lies in its specific structure and reactivity, which make it suitable for specialized applications in organic synthesis and industrial processes.

Properties

CAS No.

59795-19-6

Molecular Formula

C7H18I2S2

Molecular Weight

420.2 g/mol

IUPAC Name

3-dimethylsulfoniopropyl(dimethyl)sulfanium;diiodide

InChI

InChI=1S/C7H18S2.2HI/c1-8(2)6-5-7-9(3)4;;/h5-7H2,1-4H3;2*1H/q+2;;/p-2

InChI Key

IIQCPMDBDBCCKM-UHFFFAOYSA-L

Canonical SMILES

C[S+](C)CCC[S+](C)C.[I-].[I-]

Origin of Product

United States

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